molecular formula C18H16FN3O3 B2768975 2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 954719-95-0

2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2768975
CAS No.: 954719-95-0
M. Wt: 341.342
InChI Key: DUTGQVMUJUELHV-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetically designed small molecule that has emerged as a compound of significant interest in early-stage oncological research and kinase profiling. Its molecular architecture, featuring a 1,3,4-oxadiazole core linked to fluorophenyl and methoxybenzyl groups, is characteristic of scaffolds known to interact with ATP-binding sites of various protein kinases . Preliminary studies on structurally analogous compounds suggest its primary research value lies in its potential as a PIM1 kinase inhibitor . The PIM kinase family are serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis, and their dysregulation is implicated in several hematological and solid tumors. By potentially modulating this pathway, this acetamide derivative serves as a valuable chemical probe for investigating PIM1-mediated signaling cascades in vitro. Its application extends to high-throughput screening assays and structure-activity relationship (SAR) studies aimed at developing novel targeted cancer therapeutics, providing researchers with a key tool for understanding kinase dynamics and identifying new intervention points in cancer cell pathways.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-24-15-8-4-13(5-9-15)11-17-21-22-18(25-17)20-16(23)10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTGQVMUJUELHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on an aromatic ring.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via a nucleophilic substitution reaction, where the methoxybenzyl halide reacts with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halides, nucleophiles, or electrophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a multi-step reaction involving the condensation of suitable precursors followed by cyclization to form the oxadiazole ring. The molecular formula is C18H16FN3O3C_{18}H_{16}FN_{3}O_{3} with a molecular weight of approximately 341.3 g/mol. The structure includes a fluorophenyl group and a methoxybenzyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies indicate that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, a related study demonstrated that derivatives of oxadiazoles could inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that a similar oxadiazole compound showed promising results against breast cancer cells in vitro. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell migration.

Antidiabetic Properties

In addition to anticancer effects, this compound has been evaluated for its potential as an anti-diabetic agent. In vivo studies using Drosophila melanogaster models indicated that certain derivatives significantly reduced glucose levels, suggesting a mechanism that enhances insulin sensitivity or modulates glucose metabolism .

Comparative Analysis with Related Compounds

To understand the efficacy of this compound better, it is essential to compare it with other oxadiazole derivatives known for similar activities.

Compound NameAnticancer ActivityAntidiabetic ActivityMechanism of Action
Compound AHighModerateEnzyme inhibition
Compound BModerateHighROS induction
2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamideHighHighEnzyme inhibition & ROS induction

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring
Compound Name Molecular Formula Key Substituents Biological Activity/Findings Reference
Target Compound : 2-(4-Fluorophenyl)-N-(5-(4-Methoxybenzyl)-1,3,4-Oxadiazol-2-yl)Acetamide C₁₈H₁₆FN₃O₃ (inferred) 4-Fluorophenyl, 4-Methoxybenzyl Inferred: Potential antimicrobial/anti-inflammatory activity due to electronic modulation. N/A
N-(4-Fluorobenzyl)-2-{[5-(5-Methyl-1,2-Oxazol-3-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide C₁₅H₁₃FN₄O₃S 4-Fluorobenzyl, 5-Methyloxazole Structural analog; sulfanyl group may enhance enzyme inhibition .
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(4-Fluorophenyl)Acetamide (5d) C₁₉H₁₂BrFN₃O₃S Benzofuran, Bromine, Fluorophenyl Tyrosinase inhibition (IC₅₀: 12.3 µM); bromine enhances steric bulk for target binding .
5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamide Derivatives (6a–6o) Varies (e.g., C₁₇H₁₄ClN₃O₂S) Chlorophenyl, Variable N-substituents Antimicrobial activity (6f: MIC 8 µg/mL against S. aureus); chlorophenyl enhances potency .

Key Observations :

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves metabolic stability compared to chlorine’s bulkier halogen effect, which may enhance antimicrobial activity .
  • Methoxybenzyl vs. Benzofuran : The 4-methoxybenzyl group in the target compound likely offers balanced lipophilicity, whereas benzofuran-containing analogs (e.g., 5d) show stronger enzyme inhibition due to aromatic π-π stacking .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the 1,3,4-oxadiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FN3O2C_{18}H_{20}FN_3O_2 with a molecular weight of approximately 329.37 g/mol. The presence of the oxadiazole moiety is significant as it contributes to the compound's biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₀FN₃O₂
Molecular Weight329.37 g/mol
StructureStructure

Anticancer Activity

1,3,4-Oxadiazole derivatives, including the studied compound, have been reported to exhibit potent anticancer activity. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation and survival.

Key Findings:

  • Inhibition of Enzymes: The compound has shown potential in inhibiting enzymes such as telomerase, topoisomerase II, and histone deacetylase (HDAC), which are crucial for cancer cell growth and survival .
  • Cytotoxicity: In vitro studies have demonstrated that related oxadiazole compounds exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.59 to 7.48 μM against A549 lung cancer cells .

Antimicrobial Activity

Research has indicated that oxadiazole derivatives possess significant antimicrobial properties. The compound's structure allows it to interact effectively with microbial targets.

Research Insights:

  • In studies comparing various derivatives, some showed enhanced antibacterial activity against resistant strains .
  • The compound's potential as an antibiofilm agent was also noted, outperforming standard treatments in certain assays .

The biological activity of 2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition: By targeting specific enzymes related to cancer progression and microbial survival.
  • Induction of Apoptosis: Some studies indicate that these compounds can induce apoptosis in cancer cells through caspase activation pathways .

Case Studies

  • Study on Anticancer Properties: A recent study synthesized several oxadiazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy Study: Another study focused on the antibacterial properties of novel acetamide derivatives, highlighting their effectiveness against biofilms formed by resistant bacterial strains. The tested compounds demonstrated promising results compared to existing antibiotics .

Q & A

Q. What are the key considerations for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring. Critical parameters include:

  • Solvent selection : Polar aprotic solvents like DMF are preferred for facilitating nucleophilic substitutions .
  • Reagent stoichiometry : Excess potassium carbonate (1.5 mol) is used to deprotonate intermediates and drive reactions to completion .
  • Reaction monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress and confirm intermediate formation . Post-synthesis, purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic techniques confirm the compound’s structural identity?

Essential methods include:

  • NMR spectroscopy : 1H and 13C NMR identify aromatic protons (δ 6.8–7.6 ppm for fluorophenyl/methoxybenzyl groups) and acetamide methylene signals (δ 2.1–3.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation patterns .
  • IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) are diagnostic .

Q. What biological targets are associated with oxadiazole-containing acetamides?

Structural analogs of this compound often target enzymes (e.g., kinases, lipoxygenases) or receptors (e.g., GPCRs) due to hydrogen bonding and π-π stacking interactions facilitated by the oxadiazole and fluorophenyl moieties . Preliminary assays may include enzyme inhibition studies or cellular viability tests .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization requires:

  • Temperature control : Maintaining 25–60°C prevents side reactions like oxadiazole ring degradation .
  • Solvent purity : Anhydrous DMF minimizes hydrolysis of intermediates .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) may improve coupling efficiency for challenging steps . Post-reaction analysis with HPLC can quantify impurities and guide iterative optimization .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity variations : HPLC purity ≥95% is critical; contaminants like unreacted precursors can skew assay results .
  • Assay conditions : Standardizing protocols (e.g., cell line selection, incubation time) reduces variability .
  • Structural analogs : Comparative studies with derivatives (e.g., varying substituents on the oxadiazole or benzyl groups) clarify structure-activity relationships (SAR) .

Q. What computational methods predict binding affinity with targets?

  • Molecular docking : Software like AutoDock Vina models interactions between the acetamide’s fluorophenyl group and hydrophobic pockets in target proteins .
  • QSAR modeling : Electron-withdrawing groups (e.g., fluorine) enhance binding affinity in oxadiazole derivatives, as shown in comparative studies .

Q. How to design a stability study under varying conditions?

A robust stability protocol includes:

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .
  • Analytical tracking : Monitor degradation products via LC-MS and quantify stability using peak area normalization .
  • pH-dependent stability : The acetamide linkage is prone to hydrolysis in extreme pH; buffered solutions (pH 6–8) enhance stability .

Q. What strategies minimize by-product formation during synthesis?

  • Stepwise purification : Isolate intermediates (e.g., 5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-amine) before acetamide coupling to reduce cross-reactivity .
  • Reagent order : Adding chloroacetyl chloride dropwise to stirred intermediates minimizes dimerization .
  • By-product analysis : NMR and MS identify common impurities (e.g., uncyclized hydrazides), guiding reagent ratio adjustments .

Q. How to validate the compound’s mechanism of action?

  • In vitro assays : Measure IC₅₀ values against purified enzymes (e.g., cyclooxygenase-2) .
  • Cellular uptake studies : Fluorescent labeling or radiolabeling tracks intracellular accumulation .
  • Gene expression profiling : RNA sequencing identifies pathways modulated by the compound (e.g., apoptosis markers) .

Q. What are the challenges in reproducing multi-step syntheses?

Key challenges include:

  • Air/moisture sensitivity : Use Schlenk lines for moisture-sensitive steps (e.g., oxadiazole ring closure) .
  • Scalability : Pilot-scale reactions may require alternative solvents (e.g., switching from DMF to NMP) to improve safety .
  • Batch variability : Strict control of reaction time and temperature ensures consistency across batches .

Methodological Notes

  • Data Interpretation : Conflicting spectral data (e.g., unexpected NMR shifts) may indicate tautomerism or polymorphism, necessitating X-ray crystallography for resolution .
  • Comparative Analysis : Reference PubChem CID entries (e.g., CID 1358671-70-1) for structural analogs to contextualize SAR findings .

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